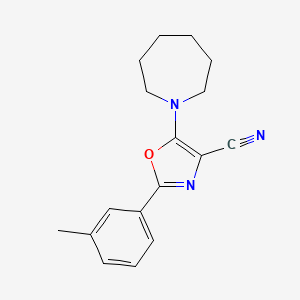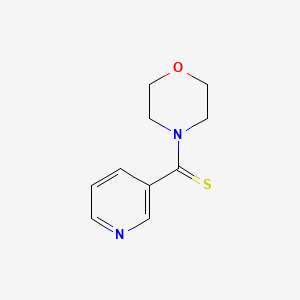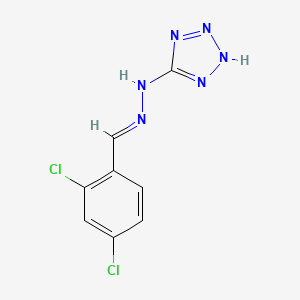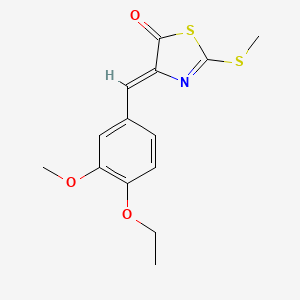
5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in cancer treatment. It is a targeted therapy that specifically inhibits the EGFR T790M mutation, which is responsible for resistance to first-generation EGFR TKIs.
Mechanism of Action
AZD9291 selectively targets the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, which is responsible for resistance to first-generation 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile TKIs. It irreversibly binds to the ATP-binding site of the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This leads to cell death and tumor regression.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity. It has a half-life of approximately 26 hours and is metabolized primarily by the liver. AZD9291 has also been shown to have minimal drug-drug interactions, making it a suitable candidate for combination therapy.
Advantages and Limitations for Lab Experiments
AZD9291 has several advantages for lab experiments, including its high potency and selectivity for the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, its favorable pharmacokinetic profile, and its low toxicity. However, its irreversible binding to the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase can make it difficult to study the downstream effects of 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile signaling. Additionally, its high cost and limited availability can be a barrier to research.
Future Directions
There are several future directions for AZD9291 research, including the development of combination therapies that target multiple signaling pathways, the investigation of its efficacy in other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, and the exploration of its potential as a first-line therapy for NSCLC. Additionally, there is a need for further research into the mechanisms of resistance to AZD9291 and the development of strategies to overcome it.
Synthesis Methods
AZD9291 is synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with 1-bromo-3-methylbenzene to produce 5-(3-methylphenyl)-2-fluoroaniline. The resulting compound is then reacted with 1-azepanenitrile to produce 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation. It has shown promising results in inhibiting tumor growth and improving overall survival rates in patients with advanced NSCLC. AZD9291 is also being investigated for the treatment of other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, such as breast and colorectal cancer.
properties
IUPAC Name |
5-(azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-7-6-8-14(11-13)16-19-15(12-18)17(21-16)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJQXJBMKJNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)
